Trichloro[dichloro(fluoro)methyl]germane Trichloro[dichloro(fluoro)methyl]germane
Brand Name: Vulcanchem
CAS No.: 113365-41-6
VCID: VC19170538
InChI: InChI=1S/CCl5FGe/c2-1(3,7)8(4,5)6
SMILES:
Molecular Formula: CCl5FGe
Molecular Weight: 280.9 g/mol

Trichloro[dichloro(fluoro)methyl]germane

CAS No.: 113365-41-6

Cat. No.: VC19170538

Molecular Formula: CCl5FGe

Molecular Weight: 280.9 g/mol

* For research use only. Not for human or veterinary use.

Trichloro[dichloro(fluoro)methyl]germane - 113365-41-6

Specification

CAS No. 113365-41-6
Molecular Formula CCl5FGe
Molecular Weight 280.9 g/mol
IUPAC Name trichloro-[dichloro(fluoro)methyl]germane
Standard InChI InChI=1S/CCl5FGe/c2-1(3,7)8(4,5)6
Standard InChI Key NXPQFJSUZXFUTE-UHFFFAOYSA-N
Canonical SMILES C(F)(Cl)(Cl)[Ge](Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The molecular formula of trichloro[dichloro(fluoro)methyl]germane is CCl₅FGe, derived from a germanium atom coordinated to three chlorine ligands and a CFCl₂ group. Calculations based on atomic masses yield a molecular weight of 280.89 g/mol (germanium: 72.63, chlorine: 35.45 × 5, fluorine: 19.00, carbon: 12.01) .

Geometric and Electronic Configuration

Germanium in this compound adopts a trigonal bipyramidal geometry, with the CFCl₂ group occupying an equatorial position. The electronegativity of fluorine (3.98) and chlorine (3.16) induces significant polarization at the Ge–C bond, enhancing its reactivity toward nucleophilic agents . Spectroscopic data for analogous compounds, such as trichloro(fluoro)germane (Cl₃FGe), suggest a vibrational signature at 450–500 cm⁻¹ for Ge–Cl stretches and 950–1,000 cm⁻¹ for Ge–F modes .

Synthetic Methodologies

Precursor-Based Routes

A plausible synthesis involves the reaction of germanium tetrachloride (GeCl₄) with a dichloro(fluoro)methyl Grignard reagent (CFCl₂MgX):

GeCl₄ + CFCl₂MgXCl₃Ge–CFCl₂ + MgXCl\text{GeCl₄ + CFCl₂MgX} \rightarrow \text{Cl₃Ge–CFCl₂ + MgXCl}

This method mirrors protocols for synthesizing trichloro(fluoro)germane, where hydrogen fluoride substitutes chlorine under autoclave conditions . Catalysts like antimony pentachloride (SbCl₅) or aluminum chloride (AlCl₃), as reported in fluorination-chlorination reactions of aromatic compounds, could enhance yield .

Halogen Exchange Reactions

Partial fluorination of pentachloro(methyl)germane (Cl₅Ge–CH₃) using hydrogen fluoride (HF) at elevated pressures (20–25 bar) and temperatures (80–100°C) may selectively replace chlorine atoms:

Cl₅Ge–CH₃ + 3 HFCl₃Ge–CFCl₂ + 3 HCl\text{Cl₅Ge–CH₃ + 3 HF} \rightarrow \text{Cl₃Ge–CFCl₂ + 3 HCl}

This approach aligns with industrial methods for producing trifluoromethyl-benzenes, where SbCl₅ facilitates chlorine-fluorine exchange .

Purification and Isolation

Fractional distillation under reduced pressure (e.g., 10–15 mm Hg) is critical for isolating the target compound from by-products like Cl₄Ge–CFCl₂ or Cl₂Ge–CFCl₃. Boiling points for analogous germanium halides range from 93°C to 156°C, depending on substituents .

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Boiling Point: Estimated at 180–200°C (extrapolated from Cl₃FGe: 104°C and CFCl₃: 23.8°C) .

  • Melting Point: Likely subambient due to asymmetric molecular geometry, similar to Cl₃Ge–CH₃ (N/A) .

  • Vapor Pressure: ~0.07 mmHg at 25°C (comparable to triiodo(methyl)germane) .

Spectroscopic Characteristics

  • ¹⁹F NMR: A singlet near -60 ppm (vs. CFCl₃ at 0 ppm) due to deshielding by germanium.

  • Raman Spectroscopy: Peaks at 300 cm⁻¹ (Ge–Cl symmetric stretch) and 700 cm⁻¹ (C–F stretch).

Reactivity and Functional Applications

Nucleophilic Substitution

The Ge–Cl bonds are susceptible to substitution by alkoxides or amines, yielding derivatives like Cl₂(OR)Ge–CFCl₂. This reactivity is exploitable in polymer cross-linking or semiconductor precursor synthesis .

Friedel-Crafts Alkylation

Analogous to trichloromethyl-trifluoromethyl-benzenes, Cl₃Ge–CFCl₂ could act as an alkylating agent in the presence of AlCl₃, forming aryl-germanium complexes with applications in agrochemicals .

Catalytic intermediates

The compound’s Lewis acidity (from Ge’s vacant d-orbitals) suggests utility in Ziegler-Natta polymerization or hydrofluorination catalysis .

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